5,7-Difluoro-1H-indene
Overview
Description
5,7-Difluoro-1H-indene is a fluorinated derivative of indene, a bicyclic hydrocarbon This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1H-indene typically involves the fluorination of indene derivatives. One common method is the electrophilic fluorination of 1H-indene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of fluorinated indanes.
Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated indanes.
Substitution: Fluorinated derivatives with new substituents replacing the fluorine atoms.
Scientific Research Applications
5,7-Difluoro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound due to the presence of fluorine atoms, which can enhance binding affinity to biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-1H-indene depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s interaction with molecular targets such as enzymes or receptors, potentially leading to increased efficacy or selectivity. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
5,6-Difluoro-1H-indene: Another fluorinated indene derivative with fluorine atoms at the 5th and 6th positions.
5,7-Difluoro-1-indanone: A related compound where the indene ring is oxidized to form a ketone.
Uniqueness: 5,7-Difluoro-1H-indene is unique due to its specific fluorination pattern, which can influence its chemical reactivity and biological activity differently compared to other fluorinated indenes. The position of the fluorine atoms can affect the compound’s electronic properties and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
5,7-difluoro-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2/c10-7-4-6-2-1-3-8(6)9(11)5-7/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPUVFZVZHJBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585784 | |
Record name | 5,7-Difluoro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-79-9 | |
Record name | 5,7-Difluoro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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